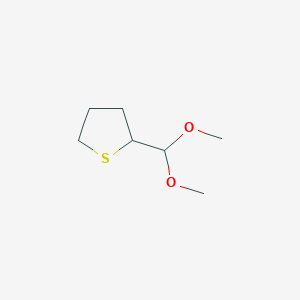

2-(Dimethoxymethyl)thiolane

Description

Contextualization within Sulfur Heterocycle Chemistry Research

Sulfur heterocycles are fundamental components in medicinal chemistry and materials science, found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netbohrium.comwikipedia.org The research landscape is rich, exploring compounds from aromatic thiophenes to saturated rings like thiolanes (tetrahydrothiophenes). nih.govontosight.ai While aromatic thiophenes are prized for their electronic properties and use in constructing organic semiconductors and conjugated polymers, saturated sulfur heterocycles like thiolane are explored for their distinct stereochemical and reactive properties. numberanalytics.comresearchgate.net

Sulfur-containing heterocycles are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The investigation into these compounds is driven by the need to develop novel therapeutic agents and functional materials. sioc-journal.cn Research often focuses on developing efficient synthetic routes to access these scaffolds and to understand how the sulfur atom influences molecular conformation and reactivity. bohrium.comnih.gov The study of saturated rings like thiolane is crucial for understanding the environmental fate of organosulfur compounds found in fossil fuels and for developing biodesulfurization processes. nih.gov

Role of Thiolane Ring Systems in Organic Synthesis Methodologies

The chemical reactivity of saturated heterocycles like thiolane resembles that of their acyclic counterparts, such as dialkyl sulfides. ajrconline.org However, incorporating the sulfur atom into a five-membered ring imparts specific conformational constraints and stereochemical possibilities that are leveraged in organic synthesis.

One of the significant applications of the thiolane ring, and heterocyclic rings in general, is in the design of chiral auxiliaries. A chiral auxiliary is a molecule temporarily attached to a substrate to direct a chemical reaction to produce a single stereoisomer. wikipedia.org The defined stereochemistry of a chiral auxiliary biases the reaction, and it can be removed later. wikipedia.org Aliphatic heterocyclic rings like thiolane can be incorporated into the structure of these auxiliaries, where their rigid conformation and the presence of the heteroatom can influence the stereochemical outcome of reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi-res.comgoogle.com For instance, the conformational rigidity of the heterocyclic ring provides a pre-organized structure that can enhance enantioselective recognition of a guest molecule. mdpi-res.com

Significance of Acetal (B89532) Functional Groups in Synthetic Strategy

The acetal functional group, characterized by a carbon atom bonded to two alkoxy (-OR) groups, is of paramount importance in synthetic organic chemistry. sigmaaldrich.com Acetals are primarily used as protecting groups for aldehydes and ketones. libretexts.orgchemistryviews.org Carbonyl groups are highly reactive towards a wide range of nucleophiles and basic reagents. libretexts.org By converting a carbonyl into an acetal, its reactivity is temporarily masked. masterorganicchemistry.com

Acetals are stable in neutral to strongly basic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl. libretexts.org The protection is reversible; the acetal can be easily converted back to the original aldehyde or ketone by treatment with aqueous acid. masterorganicchemistry.com This strategy is fundamental in multi-step syntheses where chemoselectivity is crucial. For example, if a molecule contains both a ketone and an ester, and a Grignard reagent is intended to react only with the ester, the ketone must first be protected as an acetal. libretexts.org

Overview of Research Trajectories for Masked Aldehyde Synthons

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. A "masked aldehyde synthon" is a functional group that does not have the typical reactivity of an aldehyde but can be readily converted into one when needed. The dimethoxymethyl group, a dimethyl acetal, is a classic example of a masked formyl group. jscimedcentral.com

Research in this area focuses on developing new and more versatile masked aldehyde equivalents. For example, the thiazole (B1198619) ring has been demonstrated to be an efficient and stable masked formyl group precursor, capable of withstanding various synthetic transformations before being converted to a delicate sugar aldehyde. Other approaches have utilized cyclic amides, which can be partially reduced to a hemiaminal and then used in reductive amination reactions, effectively serving as a masked aldehyde equivalent. The development of such synthons is critical for streamlining complex synthetic pathways and enabling the construction of intricate molecular architectures.

Compound Data

Below are tables detailing the specific compound discussed in this article and related derivatives mentioned.

Table 1: Properties of 2-(Dimethoxymethyl)thiolane

| Property | Value |

| CAS Number | 2411256-74-9 |

| Molecular Formula | C7H14O2S |

| Molecular Weight | 162.25 g/mol sigmaaldrich.com |

Note: Detailed experimental data such as boiling point and density for this compound are not widely available in published literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)thiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKCPOGGVRPNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCS1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Dimethoxymethyl Thiolane and Analogues

Strategies for Thiolane Ring Construction

The formation of the thiolane ring is a critical step in the synthesis of 2-(dimethoxymethyl)thiolane. Various strategies, including cyclization reactions and thionation approaches, have been developed to construct this five-membered sulfur heterocycle.

Cyclization Reactions for Thiolane Formation

Cyclization reactions are a cornerstone for the synthesis of the thiolane ring. These methods often involve the formation of carbon-sulfur bonds to close a linear precursor into a cyclic structure.

One notable approach involves the use of thiyl radicals, which can be generated from thiols or thioacetic acid. nih.gov These radicals can then undergo intramolecular cyclization with unsaturated substrates, such as dienes, to form the thiolane ring. nih.gov The regioselectivity of this cyclization, often following a 5-exo-trig pathway, is a key factor in the successful synthesis of the desired product. nih.gov For instance, the cyclization of a dienylamide can be initiated by the addition of a phenylthiyl radical to an acrylamide (B121943) terminus, followed by cyclization onto an adjacent alkene. nih.gov

Another strategy involves the cyclization of diynes with a sulfur source. For example, the reaction of diynes with thioacetic acid can lead to the formation of thiophenes, which are structurally related to thiolanes. bohrium.com Additionally, metal-catalyzed cyclization reactions, such as those employing palladium catalysts, have been used to synthesize thiophene (B33073) derivatives from 1-mercapto-3-yn-2-ols. mdpi.com These methods highlight the versatility of cyclization strategies in constructing sulfur-containing heterocycles. bohrium.commdpi.com

A remarkable single-step transformation involves the oxidative cyclization of a TADDOL-derived bisthioacetate, which unexpectedly yields a thiolane-1,1-dioxide. nih.gov This reaction proceeds through a bicyclic intermediate and showcases the potential for complex transformations to afford the thiolane core. nih.gov

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product Type |

| Thiyl Radical Cyclization | Dienylamides, Dienes | Thioacetic acid, AIBN | Thiolanes |

| Diyne Cyclization | Diynes | Thioacetic acid | Thiophenes |

| Metal-Catalyzed Cyclization | 1-Mercapto-3-yn-2-ols | PdI2, KI | Thiophenes |

| Oxidative Cyclization | TADDOL-bisthioacetate | Oxidizing agents | Thiolane-1,1-dioxides |

Thionation Approaches for Sulfur Heterocycle Synthesis

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental and efficient method for synthesizing organosulfur compounds. tandfonline.commdpi.com This approach is particularly useful for preparing sulfur heterocycles from oxygen-containing precursors.

A variety of thionating reagents are available, with Lawesson's reagent being one of the most popular due to its reliability and compatibility with various functional groups. tandfonline.commdpi.com The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide that reacts with a carbonyl group to form a thiaoxaphosphetane intermediate. mdpi.com This intermediate then undergoes a Wittig-like reaction to yield the corresponding thiocarbonyl compound. mdpi.com

Other thionating reagents include phosphorus pentasulfide (P4S10), often used in combination with other reagents like hexamethyldisiloxane (B120664) (HMDSO), and hexamethyldisilathiane (B1360051) (HMDST). tandfonline.commdpi.comthieme-connect.com HMDST, in particular, has shown versatility in the synthesis of various sulfur-containing heterocycles. thieme-connect.com The choice of thionating reagent and reaction conditions can be tuned to achieve the desired product. For example, the reaction of N'-(4-phenylbut-3-en-2-ylidene)benzohydrazide with a ferrocene (B1249389) analogue of Lawesson's reagent can lead to the formation of different phosphorus-sulfur heterocycles. d-nb.info

| Thionating Reagent | Common Precursors | Key Features |

| Lawesson's Reagent | Ketones, Esters, Amides | Reliable, efficient, compatible with various functional groups. tandfonline.commdpi.com |

| Phosphorus Pentasulfide (P4S10) | Carbonyl compounds | Often used with co-reagents like HMDSO or alumina. tandfonline.commdpi.com |

| Hexamethyldisilathiane (HMDST) | Carbonyl compounds | Versatile for synthesizing a range of sulfur heterocycles. thieme-connect.com |

Stereoselective Thiolane Ring Synthesis

The control of stereochemistry during the formation of the thiolane ring is crucial for the synthesis of specific isomers of biologically active molecules. Stereoselective synthesis aims to produce a single stereoisomer with high purity.

Chiral auxiliaries are often employed to achieve stereoselective alkylation reactions. The Schöllkopf 'bislactim ether' method is a well-regarded approach for the stereoselective synthesis of amino acids, which can be adapted for the construction of chiral thiolane precursors. scispace.com This method allows for the alkylation of a lithiated bislactim ether with a suitable electrophile, followed by mild acid hydrolysis to release the desired amino acid ester with high stereoselectivity. scispace.com

Enantioselective catalysis is another powerful tool for stereoselective synthesis. For example, a chiral thiyl radical catalyst has been designed to effect an enantio- and diastereoselective C-C bond-forming cyclization. nih.gov This catalyst creates a chiral pocket that directs the stereochemical outcome of the reaction. nih.gov

Ring-expansion reactions of monocyclopropanated heterocycles, such as furans, can also provide a stereoselective route to six-membered heterocycles, which can be precursors to or analogues of thiolanes. acs.org These reactions often proceed through a cyclopropylcarbinyl cation rearrangement, with the stereochemistry being controlled by the reaction conditions and the nature of the substrate. acs.org

| Stereoselective Method | Key Principle | Example Application |

| Chiral Auxiliaries | Use of a chiral molecule to direct the stereochemical outcome of a reaction. | Schöllkopf 'bislactim ether' for stereoselective alkylation. scispace.com |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral thiyl radical catalyst for enantioselective cyclization. nih.gov |

| Ring-Expansion Reactions | Stereoselective rearrangement of a smaller ring to a larger one. | Ring-expansion of monocyclopropanated furans. acs.org |

Installation and Manipulation of the Dimethoxymethyl Group

Acetalization Reactions and Conditions

Acetalization is the most common method for introducing the dimethoxymethyl group. This reaction involves the protection of an aldehyde as its dimethyl acetal (B89532).

Traditionally, acetalization is carried out by treating an aldehyde with an alcohol in the presence of an acid catalyst. acs.orgnih.gov However, these conditions can be harsh and incompatible with acid-sensitive functional groups. acs.orgnih.gov Modern methods have focused on developing milder and more selective reaction conditions.

Recent advancements include the use of very low loadings of conventional acids (as low as 0.03 mol%) to catalyze acetalization reactions smoothly, even without the removal of water. acs.orgnih.gov This approach is compatible with a broad range of substrates, including those with acid-sensitive groups like N-Boc protected amines and silyl-protected alcohols. acs.orgnih.gov The reaction can be performed at temperatures ranging from -60 to 50 °C, offering high yields and simple work-up procedures. acs.orgnih.gov

Heterogeneous acid catalysts, such as lanthanide oxalate (B1200264) metal-organic frameworks (MOFs), have also been employed for the acetalization of aldehydes. acs.org These catalysts offer the advantage of easy separation and recyclability. acs.org The catalytic activity of these MOFs is attributed to the Lewis acidic nature of the lanthanide metal centers. acs.org

| Acetalization Catalyst | Reaction Conditions | Advantages |

| Trace Conventional Acids (e.g., HCl) | Low catalyst loading (0.03-0.1 mol%), -60 to 50 °C, no water removal. acs.orgnih.gov | Mild, broad substrate scope, high yields, simple work-up. acs.orgnih.gov |

| Lanthanide Oxalate MOFs | Heterogeneous catalyst, 50 °C. acs.org | Recyclable catalyst, good yields. acs.org |

Selective Functional Group Transformations for Precursor Preparation

The synthesis of this compound often requires the preparation of a precursor molecule containing a formyl group or a group that can be readily converted to a formyl group. This involves selective functional group transformations.

For example, a thiophene-2-carbaldehyde (B41791) can be a suitable precursor. The synthesis of such aldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride. google.com The resulting aldehyde can then be protected as its dimethoxymethyl acetal.

Alternatively, a precursor with a different functional group, such as a hydroxymethyl group, can be oxidized to the corresponding aldehyde. The oxidation of 2-hydroxymethylthiophene can be achieved using various oxidizing agents. scielo.org.mx The choice of oxidant is crucial to avoid over-oxidation or side reactions. Once the aldehyde is formed, it can be converted to the dimethoxymethyl acetal as described previously.

In some cases, the dimethoxymethyl group can be introduced through the manipulation of other functional groups. For instance, a nitrile group can be reduced and then hydrolyzed to an aldehyde, which can then be protected. The synthesis of 2-thiophenecarbonitrile (B31525) and its subsequent transformation could provide a route to the desired precursor.

| Precursor Functional Group | Transformation | Key Reagents |

| Thiophene | Vilsmeier-Haack Reaction | DMF, POCl3 google.com |

| 2-Hydroxymethylthiophene | Oxidation | Various oxidizing agents scielo.org.mx |

| 2-Thiophenecarbonitrile | Reduction and Hydrolysis | Reducing agents, Acid/Base |

Protecting Group Strategies for Carbonyl Equivalents

In the synthesis of thiolane derivatives, the carbonyl group often requires protection to prevent unwanted reactions during subsequent synthetic steps. The dimethoxymethyl group in this compound serves as a protected form of a formyl group, an acetal, which is stable under various conditions but can be readily converted back to the aldehyde when needed.

Acetal protecting groups, such as the one in this compound, are stable to nucleophiles, bases, organometallic reagents, and hydrides. total-synthesis.com This stability is crucial when performing reactions on other parts of the molecule without affecting the protected carbonyl. total-synthesis.comorganic-chemistry.org The formation of acetals is typically achieved by reacting the carbonyl compound with an alcohol in the presence of an acid catalyst. ymerdigital.comorganic-chemistry.org The dimethoxymethyl group can be introduced by reacting the corresponding aldehyde with methanol (B129727) under acidic conditions. jscimedcentral.comjscimedcentral.com For instance, methyl 4-(dimethoxymethyl)benzoate can be synthesized from 4-formylbenzoic acid and methanol using thionyl chloride. jscimedcentral.comjscimedcentral.com

The deprotection of the dimethoxymethyl group to regenerate the carbonyl functionality is typically achieved under acidic aqueous conditions. researchgate.net This process involves the hydrolysis of the acetal, driven by the formation of the more stable carbonyl group.

Convergent and Divergent Synthesis Pathways

Both convergent and divergent strategies are employed in the synthesis of complex molecules like this compound and its analogues to enhance efficiency and generate molecular diversity. wikipedia.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org These reactions are advantageous for building molecular complexity in a time- and resource-efficient manner. researchgate.net The synthesis of substituted thiolanes can be achieved through MCRs. For example, one-pot syntheses of highly functionalized tetrahydrothiophene (B86538) (thiolane) derivatives have been reported. researchgate.net These reactions can proceed through domino sequences, such as a sulfa-Michael addition followed by an intramolecular aldol (B89426) reaction, to construct the thiolane ring. researchgate.net While specific MCRs for this compound are not extensively detailed in the provided results, the general principles of MCRs are applicable to the synthesis of its analogues. nih.govsmolecule.com

Sequential Functionalization Strategies

Sequential functionalization offers a powerful approach to introduce various substituents onto a pre-existing thiolane core. This strategy involves a series of reactions that modify the molecule step-by-step. For instance, a thiolane ring can be first synthesized and then functionalized at specific positions. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific sites. rsc.org

The functionalization of thiophenes, which are structurally related to thiolanes, often utilizes sequential C-H activation and annulation reactions. mdpi.com These methods can be regioselective, enabling the introduction of functional groups at desired positions on the heterocyclic ring. mdpi.comrsc.org For example, a pre-formed thiolane ring could potentially be functionalized at the C3 or C4 position through directed metalation-trapping sequences.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Transition-Metal Catalyzed Reactions for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bonds in the thiolane ring is a critical step in its synthesis. Transition-metal catalysis has become an indispensable tool for constructing C-S bonds, overcoming many limitations of traditional methods. rsc.org Metals such as palladium, copper, and nickel are widely used to catalyze the cross-coupling of thiols with organic halides or pseudohalides. jcsp.org.pkwiley.comrsc.org

Copper-catalyzed reactions, in particular, have been extensively studied for C-S bond formation. jcsp.org.pk For instance, CuI in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) can effectively catalyze the S-arylation of thiols with aryl iodides. jcsp.org.pk While direct application to this compound synthesis from acyclic precursors would depend on the specific substrates, these catalytic systems provide a general framework for constructing the thiolane ring. The synthesis of the thiolane ring system of nuphar alkaloids, for example, has been achieved through a copper-catalyzed fragment coupling involving a thietane. nih.gov

Organocatalytic Methods for Acetal Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for transformations that are sensitive to metal catalysts. google.com The formation of acetals, such as the dimethoxymethyl group, can be promoted by organocatalysts. ymerdigital.com While traditional acetalization often relies on acid catalysis, organocatalytic methods can offer milder reaction conditions and improved selectivity. ymerdigital.comorganic-chemistry.org For example, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used in the asymmetric synthesis of N,S-acetals through the addition of thiols to imines. acs.org Although the direct organocatalytic synthesis of the dimethoxymethyl group in this specific thiolane is not detailed, the principles of organocatalysis are broadly applicable to acetal formation. ymerdigital.com For instance, various organocatalysts, including Schreiner's thiourea, have been used in photocatalytic acetalization reactions. ymerdigital.com

Electrochemical Synthesis Approaches for Sulfur Compounds

Organic electrosynthesis has emerged as a powerful and environmentally benign alternative to traditional redox reactions, utilizing electrons as traceless reagents to activate substrates and forge new chemical bonds. rsc.orgrsc.org This approach circumvents the need for stoichiometric chemical oxidants or reductants, which often generate hazardous waste. nih.gov The application of electrochemistry for constructing and functionalizing sulfur-containing heterocycles is a burgeoning field of research, offering mild reaction conditions and unique reactivity. rsc.orgacs.org

Electrochemical methods can be broadly categorized into direct and indirect electrolysis. In direct electrolysis, the substrate is oxidized or reduced directly at the anode or cathode surface, respectively, to generate highly reactive radical intermediates. rsc.org For the synthesis of sulfur heterocycles, this can involve the anodic oxidation of thiols or thioethers to generate thiyl radicals, which can then undergo intramolecular cyclization. For instance, the electrooxidation of sulfur can generate an S2+ species, while the oxidation of disulfides can produce electrophilic intermediates useful in substitution reactions. researchgate.net Another pathway involves the electrochemical generation of sulfonyl radicals from sulfonyl hydrazides, which can react with alkynes and subsequently cyclize to form benzo[b]thiophene dioxides. oup.com

Indirect electrolysis employs a redox mediator that is regenerated at the electrode surface. This technique is particularly useful for reactions where the substrate itself is electro-inactive or leads to electrode fouling. nih.gov For example, halide ions like iodide (I⁻) can be oxidized to iodine (I₂), which then acts as a chemical oxidant in the bulk solution to facilitate reactions like the cyclization of N-tosylhydrazones with elemental sulfur. thieme-connect.com A similar mediated approach has been successfully used for the one-pot electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. nih.gov

While direct electrochemical synthesis of this compound has not been extensively documented, the principles can be applied to potential synthetic routes. A hypothetical approach could involve the intramolecular cyclization of a suitable precursor, such as a γ,δ-unsaturated thiol, initiated by electrochemical oxidation. The generation of a thiyl radical via anodic oxidation could trigger a radical cascade cyclization to form the thiolane ring.

| Reaction Type | Substrates | Mediator/Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Intramolecular C(sp³)–H Amination | Amides | Direct Anodic Oxidation | N-Heterocycles | Avoids external oxidants | acs.org |

| Dehydrogenative C–S Bond Formation | Thiourea-tethered Alkenes | TEMPO (redox catalyst) | Thiazolidin-2-imines | Flow-reactor compatible | acs.org |

| Three-Component Thioester Synthesis | α-Keto Acid, Diazoalkane, S₈ | Direct Electrolysis | Thioesters | High atom- and step-economy | rsc.org |

| Sulfur Insertion | Disulfides/Thiols, S₈ | Direct Electrolysis | Organic Polysulfides | Highly economic, low-priced reagents | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of synthesizing this compound and its analogues, this involves developing protocols that are safer, more sustainable, and more efficient than traditional methods. Key principles include the use of benign solvents, energy efficiency, and atom economy. semanticscholar.orgsustainability-directory.com

Solvent-Free and Aqueous Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This has led to the exploration of solvent-free reactions and the use of water as a green solvent.

Solvent-free conditions , often facilitated by grinding (mechanochemistry) or heating neat reactants, can lead to higher reaction rates, easier product isolation, and significantly reduced waste. nih.govresearchgate.net For example, the synthesis of functionalized thiazoles has been achieved in excellent yields through a one-pot, solvent-free reaction at room temperature. nih.gov Similarly, a mechanochemical approach to synthesizing a microporous thiophene polymer resulted in a product with a significantly higher surface area compared to the material prepared via solution-based methods. rsc.org A potential solvent-free route to a thiolane precursor could involve the multicomponent reaction of appropriate starting materials, minimizing solvent use and simplifying work-up procedures.

Aqueous reaction conditions leverage water's unique properties, such as its high polarity and ability to promote certain reactions through hydrophobic effects. While many organic reagents have low water solubility, techniques like the use of phase-transfer catalysts or co-solvents can overcome this limitation. Sulfolane (1λ⁶-thiolane-1,1-dione), a derivative of thiolane, is itself a polar aprotic solvent that is miscible with water, highlighting the compatibility of such ring systems with aqueous environments. atamanchemicals.com Efficient thioesterification reactions have been developed using water as the solvent, demonstrating the feasibility of C-S bond formation in aqueous media. researchgate.net The development of a synthetic route to this compound in water would represent a significant green advancement.

| Methodology | Reaction Example | Conditions | Yield | Key Green Advantage | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Synthesis of Thiazoles | Room Temperature, Catalyst-Free | High | Elimination of volatile organic solvents | nih.gov |

| Solvent-Free | Conversion of Oxiranes to Thiiranes | NH₄SCN, 60-90°C, Catalyst-Free | Clean, Fast Conversion | No solvent or catalyst required | researchgate.net |

| Aqueous Media | Thioesterification | Carboxylic Acids + Thiols in Water | Good to Excellent | Environmentally friendly solvent (water) | researchgate.net |

| Mechanochemistry | Porous Thiophene Polymer Synthesis | Oxidative Polymerization via Grinding | Complete Conversion | Solvent-free, scalable, higher surface area | rsc.org |

Energy-Efficient Synthesis Protocols

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. sustainability-directory.com Energy-efficient protocols often lead to shorter reaction times, milder conditions, and improved yields. Two prominent technologies in this area are microwave-assisted synthesis and ultrasound-assisted synthesis.

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. researchgate.net This technique often results in a dramatic reduction in reaction times, from hours to minutes, and can enhance product yields and purity. researchgate.nettandfonline.com The synthesis of various sulfur-containing heterocycles, including N-aroyl-N′-aryl thioureas and sulfur quantum dots, has been significantly accelerated using microwave technology. researchgate.netnih.govmdpi.com For the synthesis of this compound analogues, a microwave-assisted cyclization or functionalization step could drastically reduce the energy footprint and processing time compared to conventional heating methods.

Ultrasound-assisted synthesis (sonochemistry) employs the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. This method has been successfully applied to the synthesis of dihydropyrimidine-2-thiones and various 1,2,4-triazole (B32235) derivatives, showing improved yields and significantly shorter reaction times compared to thermal methods. shd.org.rsresearchgate.netmdpi.com Applying ultrasound to the synthesis of a thiolane ring system could offer a low-energy, efficient alternative to conventional protocols.

| Technology | Reaction Example | Conventional Time | Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Microwave | Synthesis of N-aroyl-N′-aryl thioureas | 8-12 hours | 10-15 minutes | High purity (>98%) obtained | researchgate.net |

| Microwave | Synthesis of Sulfur Quantum Dots | N/A | 90 minutes | Shortened synthesis time | mdpi.com |

| Ultrasound | Synthesis of Dihydropyrimidine-2-thiones | 6 hours | 30 minutes | 20-30% increase | shd.org.rsresearchgate.net |

| Ultrasound | Synthesis of 1,2,4-Triazole Derivatives | 16-26 hours | 40-80 minutes | From 60-75% to 75-89% | mdpi.com |

Mechanistic Investigations and Reactivity Studies of 2 Dimethoxymethyl Thiolane

Reactivity of the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, exhibits reactivity primarily centered at the sulfur lone pairs. Key transformations include oxidation at the sulfur center, cleavage of the carbon-sulfur bonds leading to ring-opening, and modulation of this reactivity by substituents.

Oxidation Chemistry of Thiolanes

The sulfur atom in the thiolane ring is susceptible to oxidation, a reaction analogous to that of acyclic sulfides. This process typically occurs in a stepwise manner, first yielding the sulfoxide and, upon further oxidation, the sulfone. These oxidation reactions can be achieved using various oxidizing agents. For instance, studies on the oxidation of the related thiophene (B33073) ring system, which also involves oxidation at the sulfur atom, highlight the use of agents like hydrogen peroxide. femaflavor.org The oxidation of thiophenes can lead to the formation of reactive S-oxide intermediates. femaflavor.org

The general pathway for the oxidation of a thiolane, such as 2-(dimethoxymethyl)thiolane, involves the conversion of the sulfide to a sulfoxide and then to a sulfone. This progression increases the oxidation state of the sulfur atom and significantly alters the chemical properties of the ring.

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Reaction conditions can be tuned to favor one product over the other. |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide or Sulfone | Highly effective for sulfide oxidation. |

| Sodium periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation to the sulfoxide state. |

| Potassium permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the fully oxidized sulfone. |

Ring-Opening Reactions and Subsequent Transformations

A significant reaction pathway for the thiolane ring is its cleavage, most notably through desulfurization. Catalytic hydrodesulfurization (HDS) is a well-studied process where, under conditions of high temperature and pressure with a metal catalyst, the carbon-sulfur bonds are broken. mdpi.com In the case of thiolane, HDS typically yields hydrocarbon products such as butenes and butane. cdnsciencepub.com This process is critical in the industrial removal of sulfur from petroleum feedstocks. mdpi.com

The mechanism can involve the adsorption of the thiolane onto the catalyst surface, followed by hydrogenolysis of the C-S bonds. researchgate.net Intermediates such as butanethiol have been observed in this process, suggesting a stepwise ring-opening mechanism. cdnsciencepub.com While less common than desulfurization, other ring-opening reactions can be initiated by activating the sulfur atom or adjacent carbons. For example, in the related three-membered thiirane ring system, ring-opening can be initiated by a base-catalyzed deprotonation of a carbon adjacent to an activating group, leading to the formation of a thiolate. nih.gov

Substituent Effects on Thiolane Ring Reactivity

The reactivity of the thiolane ring can be significantly influenced by the nature of its substituents. A substituent at the 2-position, such as the dimethoxymethyl group in this compound, can exert both electronic and steric effects. Electron-withdrawing substituents on a heterocyclic ring generally decrease the electron density of the ring system, which can affect its susceptibility to electrophilic attack. nih.gov

For instance, in studies of 2-sulfonylpyrimidines, the strategic placement of substituents on the heterocyclic ring was found to modulate reactivity toward nucleophiles over several orders of magnitude. nih.gov While the dimethoxymethyl group is not strongly electron-withdrawing, its presence can influence the electron density at the sulfur atom and the adjacent carbon atoms. Furthermore, the steric bulk of the substituent can hinder the approach of reagents to the sulfur atom, potentially slowing down reactions like oxidation or coordination to a catalyst surface.

Chemical Transformations of the Dimethoxymethyl Acetal (B89532) Moiety

The dimethoxymethyl group is a dimethyl acetal of an aldehyde. Acetals are widely used as protecting groups for carbonyl compounds due to their stability under neutral and basic conditions, while being readily cleaved under acidic conditions.

Hydrolysis and Aldehyde Regeneration

The primary reaction of the dimethoxymethyl acetal is its acid-catalyzed hydrolysis to regenerate the parent aldehyde. This reaction is an equilibrium process, and the forward reaction is driven by the use of a large excess of water. researchgate.net The mechanism involves the protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). The departure of methanol (B129727) is assisted by the lone pair of the other oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and a similar sequence to remove the second methoxy group, ultimately yields the aldehyde, in this case, tetrahydrothiophene-2-carbaldehyde.

A variety of acid catalysts can be employed for this transformation, ranging from mineral acids to solid-supported catalysts.

| Catalyst Type | Example | Reaction Conditions |

|---|---|---|

| Mineral Acid | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Aqueous solution, often at room temperature. nih.gov |

| Organic Acid | Acetic Acid (AcOH) | Aqueous solution, may require heating. nih.gov |

| Heterogeneous Catalyst | TEMPO-oxidized cellulose nanofibers (TOCNs) | Aqueous/organic mixture at room temperature. researchgate.net |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Mild conditions, suitable for sensitive substrates. |

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction is particularly useful for converting acyclic acetals, like the dimethoxymethyl group, into cyclic acetals by reaction with a diol (such as ethylene glycol or propane-1,3-diol). The formation of a five- or six-membered cyclic acetal is often thermodynamically favored due to the release of two molecules of methanol for every molecule of diol consumed. researchgate.net

This transformation proceeds via a mechanism similar to hydrolysis, where the initial acetal is activated by protonation. However, instead of water, an external alcohol or diol acts as the nucleophile to displace the original alkoxy groups. nih.gov This method is a cornerstone in protecting group chemistry, allowing for the interconversion of different acetal protecting groups. organic-chemistry.org

Reactions with Nucleophiles and Electrophiles

No specific information is available in the scientific literature regarding the reactions of this compound with nucleophiles and electrophiles.

Advanced Mechanistic Studies on Reactions Involving this compound

There are no advanced mechanistic studies available in the scientific literature for reactions involving this compound. Consequently, the following subsections cannot be addressed with factual information.

Kinetic Analysis of Reaction Pathways

No data on the kinetic analysis of reaction pathways for this compound has been found.

Isotopic Labeling Studies to Elucidate Mechanisms

No isotopic labeling studies concerning the reaction mechanisms of this compound have been reported.

Identification of Reaction Intermediates

There is no information available on the identification of reaction intermediates in reactions of this compound.

Role of Catalysts and Additives in Reaction Mechanisms

No studies on the role of catalysts or additives in the reaction mechanisms of this compound have been found.

Stereochemical Course of Reactions

The stereochemical course of reactions involving this compound has not been documented.

Table of Compounds Mentioned

Since no specific reactions or related compounds could be discussed, a table of compounds mentioned cannot be generated.

Radical and Ionic Pathways in Thiolane Chemistry

The chemical behavior of this compound is dictated by the interplay between the thiolane ring and the dimethoxymethyl substituent. The thiolane ring can undergo reactions typical of saturated heterocycles, while the acetal group introduces its own characteristic reactivity. Whether a reaction proceeds through a radical or an ionic pathway is largely determined by the reaction conditions, including the presence of initiators, acids, or bases.

Radical Pathways:

Radical reactions involving this compound are expected to be initiated by the formation of a radical species, typically through the use of radical initiators (like AIBN or peroxides) and light or heat. libretexts.org The most probable sites for radical attack are the C-H bonds of the thiolane ring.

Free-Radical Halogenation: In the presence of halogens (e.g., Cl₂, Br₂) and UV light, this compound would likely undergo free-radical substitution. wikipedia.orglibretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.comkhanacademy.orgyoutube.com The regioselectivity of this reaction would depend on the stability of the resulting carbon-centered radical. Abstraction of a hydrogen atom from the carbon adjacent to the sulfur atom (C2 and C5) is generally favored due to the ability of the sulfur to stabilize an adjacent radical. However, the steric bulk of the dimethoxymethyl group at the C2 position might influence the selectivity, potentially favoring attack at the C5 position.

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two chlorine radicals.

Propagation: A chlorine radical abstracts a hydrogen atom from the thiolane ring, forming a thiolanyl radical and HCl. This radical then reacts with another chlorine molecule to yield a halogenated thiolane and a new chlorine radical.

Termination: Combination of any two radical species. youtube.com

Ionic Pathways:

Ionic reactions of this compound can be initiated by either electrophiles or nucleophiles and are often catalyzed by acids or bases.

Acid-Catalyzed Reactions of the Acetal Group: The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions. researchgate.net Protonation of one of the oxygen atoms of the acetal would lead to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be attacked by a nucleophile, such as water, leading to the hydrolysis of the acetal to the corresponding aldehyde and methanol.

Ring-Opening Reactions: The thiolane ring itself can undergo ring-opening reactions under certain conditions. While thiiranes (three-membered sulfur rings) are more susceptible to nucleophilic ring-opening, the five-membered thiolane ring is more stable. nih.gov However, in the presence of strong Lewis acids, ring-opening of thiolane derivatives can be induced. researchgate.net For this compound, coordination of a Lewis acid to the sulfur atom could weaken the C-S bonds, making the ring susceptible to nucleophilic attack, potentially leading to a ring-opened product. The regioselectivity of such an attack would be influenced by steric and electronic factors.

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring is nucleophilic and can be oxidized. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids would lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These reactions proceed through ionic pathways where the sulfur atom acts as a nucleophile.

The following table summarizes the expected reactivity of this compound under different conditions:

| Reagent/Condition | Expected Pathway | Primary Reactive Site | Potential Products |

| Halogen (e.g., Cl₂) + UV light | Radical | C-H bonds on the thiolane ring | Halogenated this compound isomers |

| Aqueous Acid (e.g., HCl) | Ionic | Acetal group | 2-Thiolanecarboxaldehyde and Methanol |

| Strong Lewis Acid (e.g., AlCl₃) | Ionic | Thiolane ring (sulfur atom) | Ring-opened products |

| Oxidizing Agent (e.g., H₂O₂) | Ionic | Sulfur atom | This compound-1-oxide, this compound-1,1-dioxide |

Table 1. Predicted Reactivity of this compound

Detailed research findings on the specific mechanistic pathways for this compound are necessary to confirm these predicted reactivities. Experimental studies, including kinetic analysis and product characterization under various conditions, would provide a clearer understanding of the factors that govern the competition between radical and ionic pathways in the chemistry of this compound.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Dimethoxymethyl Thiolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure of 2-(Dimethoxymethyl)thiolane in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign every proton and carbon atom and to probe the molecule's stereochemical features.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration (proton count). The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.

For this compound, the signals can be predicted based on established chemical shift ranges for thiolane and acetal (B89532) moieties. The protons on the thiolane ring (positions 3, 4, and 5) are expected to appear in the aliphatic region, while the proton at position 2, being adjacent to both a sulfur atom and the acetal group, would be shifted further downfield. The acetal proton itself gives a characteristic signal, as do the chemically equivalent methoxy protons.

Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. A DEPT-135 experiment, for instance, would differentiate among the carbon signals, showing CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks, which is essential for assigning the carbons of the thiolane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|---|

| C2-H | ~3.5 - 4.0 | Multiplet | ~50 - 55 | Positive (CH) |

| C3-H₂ | ~1.8 - 2.2 | Multiplet | ~30 - 35 | Negative (CH₂) |

| C4-H₂ | ~1.7 - 2.1 | Multiplet | ~28 - 33 | Negative (CH₂) |

| C5-H₂ | ~2.8 - 3.2 | Multiplet | ~35 - 40 | Negative (CH₂) |

| Acetal CH | ~4.5 - 5.0 | Doublet | ~95 - 105 | Positive (CH) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. youtube.com These techniques correlate signals across two frequency axes, revealing relationships that are not apparent in 1D spectra.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons within the thiolane ring (H2↔H3, H3↔H4, H4↔H5), allowing for a sequential "walk" around the ring to confirm their assignments.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with the carbon atoms to which they are directly attached (¹J coupling). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments. This is crucial for distinguishing the various CH₂ groups of the thiolane ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). columbia.edu This is the key experiment for connecting the dimethoxymethyl substituent to the thiolane ring. Crucial correlations would be observed from the acetal proton to the C2 carbon of the ring, and from the H2 proton of the ring to the acetal carbon. Furthermore, the methoxy protons would show a strong correlation to the acetal carbon.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei (Proton → Atom) | Type of Information |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | H-H connectivity within the ring |

| HSQC/HMQC | H2 → C2, H3 → C3, H4 → C4, H5 → C5 | Direct C-H attachment |

| Acetal H → Acetal C | Direct C-H attachment | |

| OCH₃ H → OCH₃ C | Direct C-H attachment | |

| HMBC | Acetal H → C2 | Connects substituent to ring |

| H2 → Acetal C | Confirms substituent position |

The thiolane ring is not planar and exists in dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. researchgate.net NMR spectroscopy can provide insight into the preferred conformation and the orientation of the substituent.

The magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent protons in the ring is dependent on the dihedral angle between them, as described by the Karplus relationship. By carefully analyzing these coupling constants, the predominant conformation of the five-membered ring can be inferred.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOE correlations between the acetal proton and protons on the thiolane ring (e.g., H2 and H5) would provide definitive evidence for the spatial orientation of the dimethoxymethyl group relative to the ring.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₄O₂S, Molecular Weight: 162.25 g/mol ), electron ionization (EI) would likely lead to an unstable molecular ion (M⁺˙) that undergoes predictable fragmentation.

The fragmentation of acetals is well-characterized and typically initiated by cleavage of a C-O bond or loss of an alkoxy group. rsc.orgacs.org The thiolane ring can also fragment through various pathways. arkat-usa.orgnih.govresearchgate.net

Key fragmentation pathways for this compound would include:

Loss of a methoxy radical (•OCH₃): A primary fragmentation of acetals, leading to a stable oxonium ion at m/z 131. rsc.org

Alpha-cleavage: Cleavage of the bond between C2 of the ring and the acetal carbon can generate a highly stable dimethoxymethyl cation, [CH(OCH₃)₂]⁺, which would produce a prominent peak at m/z 75.

Fragmentation of the Thiolane Ring: The molecular ion or subsequent fragment ions could undergo cleavage of the heterocyclic ring, potentially losing ethylene (C₂H₄) or other small neutral molecules.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 162 | [C₇H₁₄O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 131 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 87 | [C₄H₇S]⁺ | Cleavage of the C2-substituent bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. spectroscopyonline.com The IR spectrum of this compound would be characterized by absorptions from the C-H, C-O, and C-S bonds.

The most prominent features would be the strong C-O stretching vibrations of the acetal group and the C-H stretching of the aliphatic ring and methyl groups.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 2950 - 2850 | C-H Stretch | Strong | Aliphatic (Thiolane, OCH₃) |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium | CH₂ |

| 1150 - 1050 | C-O Stretch | Strong | Acetal |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. wikipedia.orgnih.gov If a suitable single crystal of this compound could be grown, this technique would yield an unambiguous three-dimensional model of the molecule in the solid state. nih.gov

An X-ray crystallographic study would determine:

Precise Bond Lengths and Angles: Confirming the covalent structure with high precision.

Solid-State Conformation: Revealing the exact puckering of the thiolane ring (e.g., envelope or twist conformation) and the torsion angles that define the molecule's shape. mdpi.com

Stereochemistry: Unambiguously establishing the relative orientation of the dimethoxymethyl substituent.

Intermolecular Interactions: Identifying how the molecules pack together in the crystal lattice, revealing any weak interactions such as C-H···O or C-H···S hydrogen bonds that stabilize the crystal structure.

While no crystal structure for this specific compound is currently reported, analysis of related sulfur heterocycles often shows the five-membered ring adopting a non-planar twist or envelope conformation to minimize steric strain. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Extensive searches of scientific literature and chemical databases have revealed no specific published research detailing the chiroptical properties of this compound. Consequently, there is no available experimental or computational data regarding the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for the enantiomers of this compound.

Chiroptical spectroscopic techniques are essential for characterizing chiral molecules like this compound, which possesses a stereocenter at the second position of the thiolane ring. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique spectral fingerprints for each enantiomer.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum would provide information about the absolute configuration of the enantiomers of this compound.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve can also be used to determine the absolute configuration of a chiral molecule and is closely related to the CD spectrum through the Kronig-Kramers relations.

While the principles of these techniques are well-established for the structural elucidation of chiral compounds, their specific application to this compound has not been documented. Research in this area would be necessary to generate the data required for a full enantiomeric characterization using chiroptical methods. Such a study would involve the separation of the enantiomers, followed by the measurement of their respective CD and ORD spectra. The experimental data could then be compared with theoretical spectra generated through computational chemistry to assign the absolute configuration of each enantiomer.

Without such dedicated research, any discussion of the specific chiroptical properties of this compound would be purely speculative and fall outside the scope of this fact-based article.

Computational Chemistry Approaches in the Study of 2 Dimethoxymethyl Thiolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org These methods can yield a wealth of information about a molecule's electronic properties, which are intimately linked to its stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and versatile quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT is based on the principle that the ground-state properties of a molecule are uniquely determined by its electron density. scispace.comacs.org This approach is often computationally less expensive than other high-level methods while still providing accurate results.

For 2-(Dimethoxymethyl)thiolane, DFT calculations, perhaps using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to determine a range of electronic and structural properties. nih.gov These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. mdpi.com

Below is a hypothetical table of such descriptors for this compound, calculated using DFT.

| Property | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | 5.7 eV | Relates to the chemical stability of the molecule. |

| Ionization Potential | IP | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | EA | 0.8 eV | The energy released when an electron is added. |

| Electronegativity | χ | 3.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.85 eV | A measure of resistance to change in electron distribution. |

| Chemical Softness | S | 0.35 eV-1 | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index | ω | 2.34 eV | A measure of the molecule's electrophilic character. |

These theoretical values would allow for a detailed analysis of the molecule's electronic behavior and its propensity to engage in various chemical reactions.

Transition State Calculations for Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. github.ioresearchgate.net Transition state calculations are a critical application of quantum chemistry that allows for the determination of the geometry and energy of these fleeting structures. fiveable.me This information is essential for calculating reaction rates and elucidating reaction mechanisms. wikipedia.org

For a hypothetical reaction involving this compound, such as its hydrolysis, transition state calculations could be performed to map out the potential energy surface. These calculations would identify the transition state structure and determine the activation energy of the reaction. The results of such a calculation are hypothetically summarized in the following table.

| Parameter | Hypothetical Value | Description |

| Reactant Energy | -450.123 Hartrees | The energy of the starting materials. |

| Transition State Energy | -450.089 Hartrees | The energy of the transition state. |

| Product Energy | -450.156 Hartrees | The energy of the final products. |

| Activation Energy (Forward) | 21.34 kcal/mol | The energy barrier for the forward reaction. |

| Activation Energy (Reverse) | 42.05 kcal/mol | The energy barrier for the reverse reaction. |

| Reaction Energy | -20.71 kcal/mol | The overall energy change of the reaction. |

These calculations would provide a detailed energetic profile of the reaction, offering insights into its feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational dynamics and its interactions with its environment. acs.org This technique is particularly useful for exploring the different shapes (conformations) a molecule can adopt and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govfrontiersin.org

In the case of this compound, MD simulations could be employed to investigate the flexibility of the thiolane ring and the rotational freedom of the dimethoxymethyl group. nih.gov These simulations would reveal the most stable conformations of the molecule and the energy barriers between them. A hypothetical outcome of such a simulation could be the identification of several low-energy conformers, as detailed in the table below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) | Population (%) |

| A (Global Minimum) | 0.00 | 35.2° | 65 |

| B | 1.25 | -34.8° | 25 |

| C | 2.50 | 15.7° | 10 |

Furthermore, MD simulations could be used to study the interactions of this compound with a solvent, such as water, providing insights into its solvation properties.

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. jocpr.comresearchgate.net QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with an observed activity. nih.govmdpi.com

For this compound and a series of related sulfur-containing compounds, a QSAR model could be developed to predict a specific type of reactivity, such as its rate of oxidation by a particular reagent. researchgate.netnih.gov This would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a predictive model. A hypothetical QSAR equation might look like:

log(Reactivity) = 0.5 * logP - 0.2 * ELUMO + 1.5 * PSA + 0.8

Where logP is the octanol-water partition coefficient, ELUMO is the energy of the lowest unoccupied molecular orbital, and PSA is the polar surface area. The quality of such a model would be assessed by statistical parameters, as shown in the hypothetical table below.

| Statistical Parameter | Value | Description |

| R2 (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed reactivity. |

| Q2 (Cross-validated R2) | 0.85 | A measure of the model's predictive ability. |

| RMSE (Root Mean Square Error) | 0.15 | The standard deviation of the prediction errors. |

Such a model would be a valuable tool for predicting the reactivity of new, untested derivatives of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govrsc.orgscispace.com These predictions can be invaluable for interpreting experimental spectra and confirming molecular structures. arxiv.org

For this compound, DFT calculations could be used to predict its 1H and 13C NMR spectra. The calculated chemical shifts could then be compared with experimental data for validation. nih.gov Similarly, the vibrational frequencies could be calculated to aid in the assignment of peaks in an experimental IR spectrum. A hypothetical comparison of predicted and experimental spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (δ, ppm, methoxy protons) | 3.35 | 3.32 |

| 13C NMR (δ, ppm, methoxy carbons) | 55.8 | 55.5 |

| IR Frequency (cm-1, C-O stretch) | 1105 | 1102 |

| UV-Vis λmax (nm) | 215 | 218 |

A good agreement between the predicted and experimental data would provide strong evidence for the correctness of the calculated molecular structure and the computational methods employed. mdpi.comrsc.orgacs.org

Virtual Screening and Design of Related Derivatives

While specific research on the virtual screening of this compound is not extensively documented in current literature, the principles of computational chemistry allow for a clear projection of how such studies would be conducted. The thiolane ring, a sulfur-containing heterocycle, is a recognized scaffold in medicinal chemistry, known to be present in various biologically active compounds. benthamdirect.comnih.gov Computational techniques are frequently used to explore the potential of such heterocyclic compounds in drug discovery. researchgate.netresearchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov For a molecule like this compound, this process would involve two primary approaches:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a potential biological target is known, SBVS can be employed. This method, often called molecular docking, simulates the interaction between this compound and the binding site of the target protein. nih.gov The process involves preparing a 3D structure of the target and the ligand, allowing the docking software to predict the most likely binding poses and estimate the binding affinity, often expressed as a docking score. techscience.com A lower docking score typically indicates a more favorable binding interaction. techscience.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules (ligands) that are known to be active. A computational model based on the physicochemical properties of this compound would be created and used to search for other molecules with similar properties.

Design of Novel Derivatives

Computational tools are pivotal in the rational design of novel derivatives. nih.govacs.org Starting with the core structure of this compound, in silico methods can guide the modification of the molecule to enhance its properties, such as binding affinity, selectivity, or pharmacokinetic profile.

Key computational strategies include:

Scaffold Hopping and R-group Enumeration: New derivatives can be designed by modifying the central thiolane ring or, more commonly, by altering the (dimethoxymethyl) substituent. Computational software allows for the systematic enumeration of different functional groups (R-groups) at specific positions on the molecule.

Predictive Modeling: For each designed derivative, computational models can predict various properties. Molecular docking can forecast binding affinity to a target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict biological activity based on chemical structure. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-like properties of the designed compounds, helping to identify candidates with a higher probability of success in later developmental stages. mdpi.comnih.gov

Illustrative Research Findings

To illustrate this process, one can consider a hypothetical virtual screening and design study targeting a specific enzyme, such as a protein kinase, which are common targets in cancer therapy. nih.gov A virtual library of derivatives based on the this compound scaffold could be generated and screened.

The table below represents hypothetical data from such a computational study, showcasing how derivatives could be designed and evaluated in silico. The modifications focus on replacing the methoxy groups of the acetal (B89532) with other functionalities and adding substituents to the thiolane ring.

| Derivative ID | Modification on this compound Scaffold | Predicted Docking Score (kcal/mol) | Predicted logP |

| DTM-001 | (Parent Compound) | -6.5 | 1.8 |

| DTM-002 | Replacement of dimethoxy with diethoxy groups | -6.8 | 2.5 |

| DTM-003 | Replacement of dimethoxy with a cyclic dioxolane group | -7.1 | 1.5 |

| DTM-004 | Addition of a hydroxyl group at C4 of the thiolane ring | -7.5 | 1.2 |

| DTM-005 | Addition of a phenyl group at C3 of the thiolane ring | -8.2 | 3.5 |

| DTM-006 | Replacement of dimethoxy with a dithiolane group | -7.9 | 2.1 |

These illustrative findings demonstrate how computational tools can rank potential derivatives. For instance, derivative DTM-005 shows a significantly improved predicted binding affinity, although its increased lipophilicity (logP) might need to be optimized. Derivative DTM-004 shows improved binding with better-predicted water solubility (lower logP), making it a potentially interesting candidate for synthesis and biological testing. This iterative cycle of design, prediction, and prioritization is central to modern medicinal chemistry. nih.gov

Applications of 2 Dimethoxymethyl Thiolane in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of sulfur heterocycles as versatile building blocks is well-documented. nbinno.com For instance, substituted thiophenes, the unsaturated analogues of thiolanes, are extensively used in the synthesis of pharmaceuticals and organic materials. derpharmachemica.com The principles of incorporating these sulfur-containing rings into larger molecules through various synthetic transformations can be extended to 2-(dimethoxymethyl)thiolane, allowing for the construction of novel and complex chemical entities.

Utilization as a Masked Aldehyde Synthon in Multi-Step Syntheses

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The dimethoxymethyl group in this compound serves as a stable protecting group for an aldehyde, classifying the compound as a masked aldehyde synthon. Dimethyl acetals are stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org

The deprotection of the dimethyl acetal (B89532) to reveal the aldehyde functionality is typically achieved under acidic conditions, often in the presence of water. organic-chemistry.orgnih.gov This unmasking step can be performed with high efficiency using various reagents, as detailed in the table below.

| Deprotection Reagent | Conditions | Notes |

| Silica Sulfuric Acid and wet SiO2 | Thermal conditions in toluene | Effective for deacetalization. nih.gov |

| Aqueous Acid (e.g., HCl, H2SO4) | Hydrolysis in wet solvents | Classical and widely used method. organic-chemistry.org |

| Iodine | Neutral conditions | Convenient for sensitive substrates. organic-chemistry.org |

| Cerium(III) Triflate | Wet nitromethane, room temperature | Chemoselective cleavage. organic-chemistry.org |

Once deprotected, the resulting 2-formylthiolane can undergo a plethora of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to further elaborate the molecular structure. This strategy is crucial in the synthesis of complex molecules where the aldehyde functionality is required at a late stage.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Thiolane derivatives can serve as precursors for the synthesis of a variety of other heterocyclic systems, leveraging the reactivity of the sulfur atom and the carbon backbone.

The thiolane ring can be a foundational component for the construction of fused heterocyclic systems. Methods for synthesizing fused heterocycles often involve the cyclization of functional groups appended to a core ring structure. google.comwiley.com By functionalizing the thiolane ring of this compound, for example, through reactions at the carbon atoms or by manipulating the sulfur atom, it is possible to introduce reactive handles that can participate in ring-closing reactions to form bicyclic or polycyclic structures. nih.gov Such fused systems are of interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.

The resulting 2-(dimethoxymethyl)thiophene is a valuable synthetic intermediate in its own right, with documented applications in the synthesis of more complex molecules. researchgate.net The thiophene (B33073) ring is a common scaffold in pharmaceuticals and materials science. researchgate.net

Stereochemical Control in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. semanticscholar.org The thiolane ring in this compound contains chiral centers, and its synthesis can potentially be controlled to yield specific stereoisomers.

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of substituted tetrahydrothiophenes (thiolanes). rsc.orgnsf.gov These methods often employ chiral catalysts to control the formation of stereocenters during the ring-forming reaction. For example, asymmetric organocatalysis has been used to synthesize tri-substituted tetrahydrothiophenes with excellent diastereoselectivity. rsc.org

While specific methods for the asymmetric synthesis of this compound are not detailed in the available literature, the principles of asymmetric synthesis of chiral thiolanes could be applied. nsf.gov Furthermore, once a chiral thiolane derivative is obtained, it can be used as a chiral building block, transferring its stereochemistry to the final target molecule. Chiral thiolane-based ligands have also been developed for use in asymmetric catalysis. iaea.orgkoreascience.kr

Development of Novel Reagents and Catalysts Based on Thiolane Scaffolds

Thiophene-based ligands have been successfully used in catalytic asymmetric oxidation of sulfides. iaea.orgkoreascience.kr By analogy, chiral thiolane derivatives could be synthesized and evaluated as ligands in a variety of metal-catalyzed transformations. The development of such catalysts would be a valuable addition to the toolbox of synthetic organic chemists, potentially enabling new and more efficient routes to complex chiral molecules. While there is no specific information on reagents and catalysts derived from this compound, the foundational chemistry of thiolanes suggests this as a promising area for future research.

Emerging Research Directions and Future Perspectives for 2 Dimethoxymethyl Thiolane Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 2-(dimethoxymethyl)thiolane. Current research in the broader field of sulfur-containing heterocycles emphasizes the creation of complex molecular architectures from simple, readily available starting materials. Future efforts in the synthesis of this compound are likely to focus on the following areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. The development of novel MCRs to construct the this compound scaffold or to introduce diverse functionalities would be a significant advancement.

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, and Sonogashira couplings are powerful tools for C-C bond formation. Research will likely focus on developing new catalytic systems that are more efficient, selective, and tolerant of various functional groups for the derivatization of the thiolane ring.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The application of C-H activation methodologies to the thiolane ring of this compound would provide a more atom-economical and streamlined approach to novel derivatives.

| Synthetic Strategy | Potential Advantages |

| Multicomponent Reactions | High efficiency, atom economy, and molecular diversity. |

| Metal-Catalyzed Cross-Coupling | Versatility in forming C-C and C-heteroatom bonds. |

| C-H Activation/Functionalization | Increased atom economy and reduced synthetic steps. |

Advanced Mechanistic Insights into Complex Transformations